2,6-Dibenzylidenecyclohexanone

Übersicht

Beschreibung

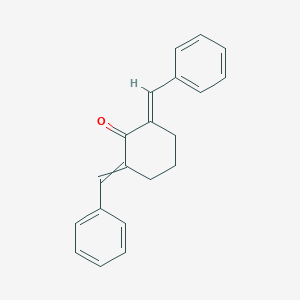

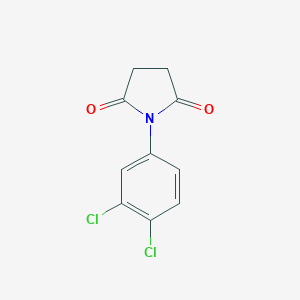

2,6-Dibenzylidenecyclohexanone is an organic compound characterized by a cyclohexanone ring with two benzylidene groups attached at the 2 and 6 positions. This compound is known for its yellow crystalline appearance and is often utilized in various chemical and industrial applications due to its unique structural properties .

Wirkmechanismus

Target of Action

The primary target of 2,6-Dibenzylidenecyclohexanone (DBC) is carbon steel . It acts as a corrosion inhibitor for carbon steel in acidic environments .

Mode of Action

DBC interacts with the surface of carbon steel to prevent corrosion. It is a mixed-type inhibitor, meaning it reduces both the anodic (oxidation) and cathodic (reduction) reactions that contribute to corrosion . The inhibitory molecule is chemisorbed on carbon steel, indicating a strong interaction between the inhibitor and the metal surface .

Biochemical Pathways

It’s known that dbc’s inhibitory properties are due to the presence of two reactive keto-vinyl moieties (−co−ch=ch−), which can form a covalent bond with the metal surface .

Result of Action

The primary result of DBC’s action is the significant reduction in the corrosion rate of carbon steel . This is achieved through the formation of a protective layer on the metal surface, which prevents the corrosive substance (in this case, 1 M HCl solution) from directly interacting with the metal .

Action Environment

The efficacy of DBC as a corrosion inhibitor is influenced by environmental factors such as temperature and the concentration of the corrosive substance. Studies indicate that DBC’s corrosion inhibition performance was investigated in a 1 M HCl solution at temperatures ranging from 293 to 323 K . The temperature effect revealed that the inhibitory molecule is chemisorbed on carbon steel .

Biochemische Analyse

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 2,6-Dibenzylidenecyclohexanone at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dibenzylidenecyclohexanone typically involves the condensation reaction of 2,6-dimethylcyclohexanone with benzaldehyde in the presence of a catalyst. The reaction is carried out in a three-neck flask equipped with a stirrer and reflux condensing tube, heated to a temperature range of 180-230°C for 40-60 minutes. The resulting product is then filtered, and a methanol aqueous solution is added to the filtrate. The mixture is cooled in an ice bath for 20-30 minutes, followed by filtration and drying to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high purity and yield, with the product purity reaching 99% or more and the yield up to 73% .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibenzylidenecyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo substitution reactions, particularly with phosphorus-containing reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Phosphorus pentachloride and trialkyl phosphites are used in substitution reactions

Major Products:

Oxidation: Formation of benzaldehyde and cyclohexanone derivatives.

Reduction: Formation of benzyl alcohol and cyclohexanol derivatives.

Substitution: Formation of organophosphorus products such as phosphoranes and cyclic esters

Wissenschaftliche Forschungsanwendungen

2,6-Dibenzylidenecyclohexanone has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Exhibits antibacterial, antitubercular, antiviral, anticancer, and anthelminthic properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the preparation of nonlinear optical materials and liquid-crystalline polymers

Vergleich Mit ähnlichen Verbindungen

- 2,6-Bis(4-dimethylaminobenzylidene)cyclohexanone

- 2,6-Dibenzylidenecyclohexanone-based bischalcones

- N-(2,6-dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine derivatives

Comparison: this compound is unique due to its dual benzylidene groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits stronger inhibitory properties in corrosion prevention and more potent biological activities .

Eigenschaften

IUPAC Name |

(2E,6E)-2,6-dibenzylidenecyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKKGXDAWIAYSA-JSAVKQRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897-78-9 | |

| Record name | 2,6-Dibenzylidenecyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibenzylidenecyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dibenzylidenecyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,6-Dibenzylidenecyclohexanone?

A1: The molecular formula of this compound is C26H22O, and its molecular weight is 350.44 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: Researchers commonly utilize various spectroscopic techniques to characterize this compound. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are invaluable for elucidating the structure and confirming the formation of this compound and its derivatives. [, , ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, particularly the characteristic carbonyl group (C=O) stretching vibration. [, , ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly those associated with the conjugated system. [, ]

- Single Crystal X-Ray Diffraction: This technique provides detailed information about the crystal structure, bond lengths, and bond angles of this compound. []

Q3: Is this compound stable at high temperatures?

A3: this compound undergoes retro-Claisen-Schmidt processes, predominantly hydrolysis, at elevated temperatures in water (220–250 °C), even without a catalyst. This leads to the formation of 2-benzylidenecyclohexanone and an aryl aldehyde. []

Q4: How does the presence of substituents on the aryl rings of this compound affect its stability in high-temperature water?

A4: this compound derivatives with either electron-withdrawing or -donating groups on the aryl rings exhibit increased susceptibility to hydrolysis compared to the unsubstituted parent compound. []

Q5: Can this compound undergo dimerization?

A5: Yes, this compound can dimerize upon refluxing in ethanol. This process is influenced by various factors, with inhibition observed in the presence of acids, alkali, rubber stoppers, and sulfur. Interestingly, soft glassware does not impact the dimerization. Researchers have successfully isolated two dimers and three monomeric isomers of this compound. [, ]

Q6: What is the role of this compound in Claisen-Schmidt condensation reactions?

A6: this compound is a product of the Claisen-Schmidt condensation reaction between benzaldehyde and cyclohexanone. [, ] Catalysts containing magnesium, iron, aluminum, or zinc have demonstrated high activity and selectivity for this reaction, with the basicity of the catalyst playing a key role. [, ]

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry has played a significant role in understanding the structural properties and behavior of this compound.

- Conformational Analysis: Molecular mechanics calculations, semi-empirical methods (MOPAC), and ab initio methods with configuration interaction (CI) have been employed to determine the relative energies of different isomers of this compound. These studies have successfully predicted the lowest energy isomer, which agrees with experimental data. []

- QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) analyses using programs like Molecular Operating Environment (MOE) have shed light on the factors influencing the inhibitory activity of this compound derivatives against specific enzymes. These studies highlight the importance of molecular descriptors such as Van der Waals surface area, lipophilicity, and partial charge distribution. []

Q8: How do structural modifications affect the biological activity of this compound derivatives?

A8: Research indicates that modifications to the this compound scaffold can significantly influence its biological activity:

- Antimalarial Activity: Derivatives of this compound have been investigated for potential antimalarial activity. []

- Inhibition of Glutathione S-Transferases: Modifications to the core structure, particularly the introduction of various substituents, impact the inhibitory potency of this compound analogues against human glutathione S-transferases (GSTs) such as GSTA1-1, GSTM1-1, and GSTP1-1. []

- Anticancer Activity: Incorporating the this compound moiety into di-spirooxindole analogs has yielded compounds with promising anticancer activity against various cancer cell lines, including prostate, cervical, and breast cancer cells. Notably, these compounds showed minimal cytotoxicity against normal human fibroblast cells. []

Q9: What analytical techniques are used to characterize and quantify this compound?

A9: Beyond the spectroscopic techniques mentioned earlier, researchers employ various other analytical methods:

Q10: What are the cross-disciplinary applications of this compound and its derivatives?

A10: The unique properties of this compound and its derivatives lend themselves to diverse applications across various scientific disciplines:

- Materials Science: this compound can be incorporated into polymers, potentially leading to materials with liquid crystalline properties. [] This opens avenues for developing advanced materials with tunable optical and electronic properties.

- Supramolecular Chemistry: this compound exhibits the ability to form supramolecular assemblies through C–H···O hydrogen bonding interactions with molecules like 1,3,5-trinitrobenzene. These interactions play a crucial role in crystal engineering and the design of functional materials. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Butylphenyl)diazenyl]benzonitrile](/img/structure/B188848.png)

![2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B188851.png)

![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)